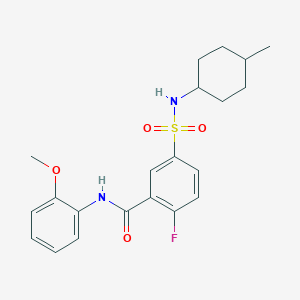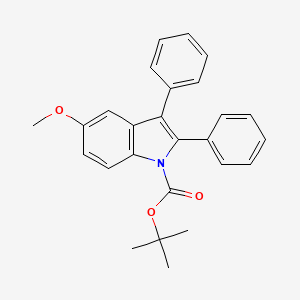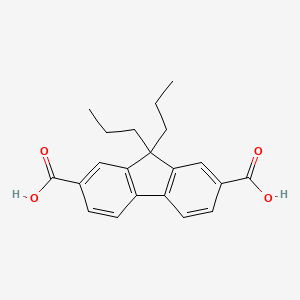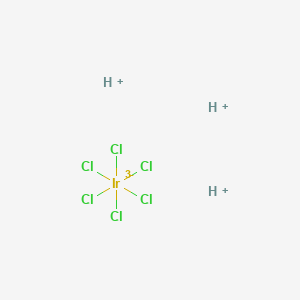![molecular formula C10H20N2O4 B12842055 tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with an aminooxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-[(tosyloxy)methyl]morpholine-4-carboxylate
- tert-Butyl (3S)-3-[(hydroxy)methyl]morpholine-4-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
HNARTQJDDHFVLK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CON |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



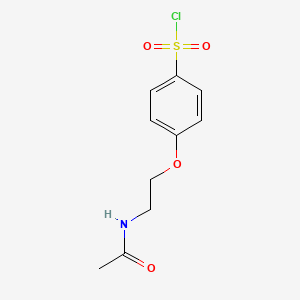
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
